N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₂₆H₂₆N₄O₄S, an average mass of 490.578 Da, and a monoisotopic mass of 490.167476 Da (ChemSpider ID: 1443284) . Its structure includes a 4H-1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl substituent.
Properties
CAS No. |
539808-36-1 |
|---|---|
Molecular Formula |
C26H26N4O4S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-23-12-8-7-11-22(23)27-25(31)18-35-26-29-28-24(17-34-21-9-5-4-6-10-21)30(26)19-13-15-20(32-2)16-14-19/h4-16H,3,17-18H2,1-2H3,(H,27,31) |
InChI Key |
SCNGBJOFKHVNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclization reactions. A common approach involves reacting thiocarbohydrazides with carboxylic acid derivatives under acidic conditions. For example:
-
Step 1 : 4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is synthesized by cyclizing 4-methoxyphenylthiocarbohydrazide with phenoxyacetic acid chloride in ethanol at reflux.
-
Step 2 : The thiol intermediate is isolated and purified via recrystallization (yield: 68–72%).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst use.
Temperature and Solvent Effects
Catalytic Enhancements
Table 1: Yield Optimization in Substitution Step
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 16 | 72 |
| NaH | THF | 60 | 20 | 58 |
| Et₃N | Acetone | 50 | 24 | 65 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1) to remove unreacted starting materials.
Recrystallization
Final recrystallization from ethanol/water (4:1) yields colorless crystals (purity >98% by HPLC).
Spectroscopic Confirmation
-
¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, 13H, aromatic-H), 4.52 (s, 2H, CH₂O), 3.78 (s, 3H, OCH₃), 1.42 (t, 3H, CH₂CH₃).
-
LC-MS : m/z 490.6 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
-
Issue : Poor solubility of the final product in common organic solvents.
-
Solution : Use DMSO for reaction medium and optimize antisolvent ratios during recrystallization.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 100-g scale synthesis achieved 70% yield using continuous flow reactors for the substitution step, reducing processing time by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Compounds containing triazole rings are well-documented for their antifungal properties. N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antifungal activity against various fungal strains. The mechanism of action may involve inhibition of ergosterol synthesis in fungal cell membranes .
Antibacterial Activity
The compound also exhibits antibacterial properties. Research indicates that it can inhibit the growth of several pathogenic bacteria, potentially through interference with bacterial cell wall synthesis or protein function . Further studies are needed to elucidate the specific targets within bacterial cells.
Anticancer Potential
This compound has been investigated for its anticancer effects. Preliminary studies demonstrate efficacy against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through multiple pathways .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves a multi-step process that requires precise control over reaction conditions to optimize yield and purity. Key steps may include:
- Formation of the Triazole Ring : Utilizing appropriate reagents such as hydrazine derivatives.
- Substitution Reactions : Introducing the ethoxy and methoxy groups through electrophilic aromatic substitution.
- Final Coupling : Combining all fragments to form the final acetamide structure.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. By synthesizing analogs with variations in substituents or functional groups, researchers can identify which modifications enhance biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition against Candida species with IC50 values in low micromolar range. |
| Study B | Anticancer Activity | Showed growth inhibition in breast cancer cell lines (MDA-MB-231) with >70% reduction at 10 µM concentration. |
| Study C | Structure Optimization | Identified key structural features that enhance solubility and bioavailability compared to related compounds. |
These findings underscore the potential of this compound as a versatile candidate for future drug development.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substitution at position 5 (e.g., thiophene vs. phenoxymethyl) influences melting points and likely bioavailability.
- Electron-withdrawing groups (e.g., trifluoromethyl in 6l ) enhance metabolic stability compared to the target’s electron-donating methoxy/ethoxy groups.
Antimicrobial and Anti-Inflammatory Derivatives
- KA Series (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides): Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit potent antimicrobial and anti-inflammatory effects . Comparison: The target compound lacks electron-withdrawing groups, which may limit its efficacy in similar applications.
Antifungal and Insecticidal Analogues
- Phenoxymethyl-Substituted Triazoles (): Example: 2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide. Activity: Insecticidal activity attributed to the bromophenyl and allyl groups . Comparison: The target compound’s ethoxyphenyl group may reduce insecticidal potency compared to bromophenyl’s electrophilic character.
Data Table: Key Structural and Functional Comparisons
ND = Not Determined in Evidence
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and various aromatic substituents. Its molecular formula is , with a molecular weight of 490.6 g/mol. The presence of the triazole moiety is significant as it is often associated with diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit potent antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Strong |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Moderate |
Studies have shown that this compound demonstrates significant activity against drug-resistant strains of bacteria and fungi, which is critical given the increasing clinical importance of these pathogens .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (control) | 3.23 |
The low IC50 values indicate that the compound is highly effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is likely due to its ability to interact with specific biological targets. The triazole ring enhances the compound's affinity for these targets, which may include enzymes involved in cell wall synthesis in bacteria and pathways critical for cancer cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. For example, a thiourea intermediate may be cyclized with hydrazine derivatives under reflux conditions. Subsequent functionalization with phenoxymethyl and ethoxyphenyl groups is achieved via nucleophilic substitution or coupling reactions. Purification often employs column chromatography, and intermediates are characterized using -NMR and IR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide have been resolved using SC-XRD to determine bond lengths, angles, and supramolecular interactions. Complementary techniques like -NMR and high-resolution mass spectrometry (HRMS) validate molecular composition .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Anti-inflammatory or anti-exudative activity can be assessed using carrageenan-induced paw edema models in rodents. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (IC values) and comparison to reference drugs (e.g., indomethacin) are critical for activity validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Analysis : Systematic variation of substituents (e.g., methoxy vs. ethoxy groups) on the phenyl rings can reveal electronic and steric effects on activity. For example, electron-donating groups (e.g., -OCH) may enhance binding to hydrophobic pockets in target enzymes.
- Functional Group Replacements : Replacing the sulfanyl (-S-) linker with sulfonyl (-SO-) or methylene (-CH-) groups can alter metabolic stability.
- Data Table :
| Substituent Position | Group | IC (μM) | Notes |
|---|---|---|---|
| 4-Methoxyphenyl | -OCH | 12.5 ± 1.2 | High activity |
| 4-Chlorophenyl | -Cl | 28.7 ± 2.1 | Reduced solubility |
| 4-Ethoxyphenyl | -OCH | 15.3 ± 1.5 | Moderate improvement |
- These modifications are informed by analogs like those in .
Q. How can researchers resolve discrepancies in biological activity data across similar triazole derivatives?
- Methodological Answer :
- Purity Verification : Ensure compound purity (>95%) via HPLC and elemental analysis. Impurities from incomplete reactions (e.g., unreacted thiourea) can skew results.
- Assay Standardization : Use internal controls (e.g., dexamethasone for anti-inflammatory assays) to normalize inter-lab variability.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2, explaining activity differences due to substituent positioning .
Q. What computational strategies predict the physicochemical properties and binding modes of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 interactions. For example, the methoxyphenyl group may reduce metabolic clearance.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor interactions over 100 ns to assess stability. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the acetamide moiety.
- Density Functional Theory (DFT) : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
